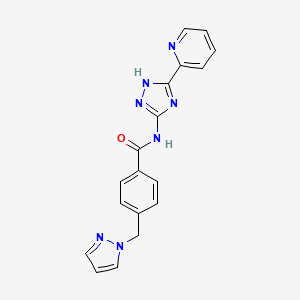
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzamide family and has been found to exhibit diverse biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mechanism of Action
The mechanism of action of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit diverse biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines, inhibit the production of inflammatory cytokines, and exhibit activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been found to exhibit activity against cancer cells, inflammatory cytokines, and various bacterial and fungal strains. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Future Directions
There are several future directions for the study of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide. One future direction is to further investigate its mechanism of action to fully understand its effects. Additionally, this compound could be further studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this compound could be modified to improve its potency and selectivity towards specific targets. Finally, the potential toxicity and pharmacokinetics of this compound could be further studied to determine its suitability as a drug candidate.
Synthesis Methods
The synthesis method for 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide involves a multi-step process. The first step involves the synthesis of 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid by reacting pyridine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The second step involves the reaction of the 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromoacetophenone to form 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of the 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with pyrazole-1-carboxamidine to form 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide.
Scientific Research Applications
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit potential applications in drug development. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Furthermore, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacterial and fungal strains.
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(14-7-5-13(6-8-14)12-25-11-3-10-20-25)22-18-21-16(23-24-18)15-4-1-2-9-19-15/h1-11H,12H2,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXWTVIMDYXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)NC(=O)C3=CC=C(C=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
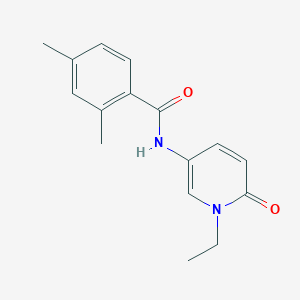
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
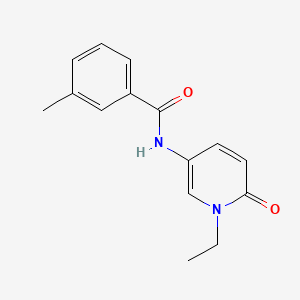
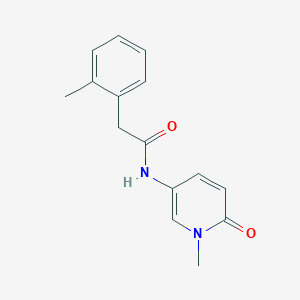
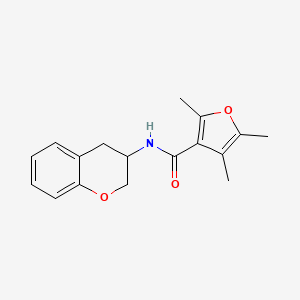

![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
